molecular formula C14H10N4O10 B3066876 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene CAS No. 92061-47-7

1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene

Cat. No.: B3066876
CAS No.: 92061-47-7
M. Wt: 394.25 g/mol
InChI Key: SNWSOTPFPQPUQS-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene is a chemical compound characterized by its complex structure, which includes multiple nitro groups attached to a benzene ring

Preparation Methods

The synthesis of 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the nitration of phenol to form 2,4-dinitrophenol. This intermediate is then reacted with ethylene oxide to produce 2-(2,4-dinitrophenoxy)ethanol. Finally, this compound undergoes further nitration to yield the target compound .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the benzene ring more susceptible to nucleophilic attack.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and the modulation of enzyme activities.

Comparison with Similar Compounds

Similar compounds include other nitro-substituted benzene derivatives such as:

    2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.

    2,4-Dinitrotoluene: Used in the production of explosives and as an intermediate in chemical synthesis.

    2,4,6-Trinitrophenol (Picric Acid): Used in the manufacture of explosives, dyes, and as a reagent in laboratories.

1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitro-substituted benzene derivatives .

Properties

IUPAC Name

1-[2-(2,4-dinitrophenoxy)ethoxy]-2,4-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O10/c19-15(20)9-1-3-13(11(7-9)17(23)24)27-5-6-28-14-4-2-10(16(21)22)8-12(14)18(25)26/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWSOTPFPQPUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379585
Record name 1-[2-(2,4-dinitrophenoxy)ethoxy]-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92061-47-7
Record name 1-[2-(2,4-dinitrophenoxy)ethoxy]-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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